molecular formula C17H24N2O3S B6915126 N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-ethylmethanesulfonamide

N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-ethylmethanesulfonamide

Cat. No.: B6915126
M. Wt: 336.5 g/mol
InChI Key: PRVWQWAAXGUSND-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-ethylmethanesulfonamide is a complex organic compound that features a benzofuran moiety linked to a piperidine ring, which is further connected to an ethylmethanesulfonamide group

Properties

IUPAC Name

N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-ethylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-3-19(23(2,20)21)15-8-10-18(11-9-15)12-14-13-22-17-7-5-4-6-16(14)17/h4-7,13,15H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVWQWAAXGUSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)CC2=COC3=CC=CC=C32)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-ethylmethanesulfonamide typically involves multiple steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes.

    Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization of appropriate precursors.

    Coupling Reactions: The benzofuran moiety is then coupled with the piperidine ring using various coupling agents and catalysts.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-ethylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation Products: Quinone derivatives of benzofuran.

    Reduction Products: Reduced piperidine derivatives.

    Substitution Products: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-ethylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-ethylmethanesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran moiety.

    Piperidine Derivatives: Compounds such as piperine and piperidine-based pharmaceuticals.

Uniqueness

N-[1-(1-benzofuran-3-ylmethyl)piperidin-4-yl]-N-ethylmethanesulfonamide is unique due to its specific combination of benzofuran and piperidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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